1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea
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Overview
Description
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea is a complex organic compound with a unique structure that includes hydroxyethoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea typically involves multiple steps. One common method includes the reaction of 2-(2-hydroxyethoxy)ethylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethoxy and methylphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(4-methylphenyl)urea
- 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-chlorophenyl)urea
- 1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methoxyphenyl)urea
Uniqueness
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea is unique due to its specific combination of hydroxyethoxy and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-14-7-9-16(10-8-14)18(24-12-11-22)13-20-19(23)21-17-6-4-3-5-15(17)2/h3-10,18,22H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXXDDMWFBWSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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